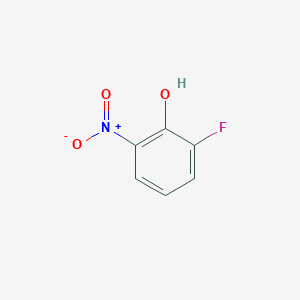

2-Fluoro-6-nitrophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10282. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGRXCJEFUYRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075342 | |

| Record name | 2-Fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-17-6 | |

| Record name | 2-Fluoro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1526-17-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrophenol: Properties, Structure, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and a nitro group on a benzene ring, imparts a distinct reactivity profile that is highly sought after in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The strategic placement of electron-withdrawing (fluoro and nitro) and electron-donating (hydroxyl) groups on the aromatic ring governs the unique chemical behavior of this compound.

Core Structure

The molecule consists of a phenol backbone with a fluorine atom at the 2-position and a nitro group at the 6-position. This ortho-substitution pattern creates significant steric and electronic effects that influence its reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 1526-17-6 | [2] |

| Molecular Formula | C₆H₄FNO₃ | [2] |

| Molecular Weight | 157.10 g/mol | [2] |

| Appearance | Light yellow to yellow or orange crystalline powder | [3] |

| Melting Point | 90-95 °C | [3] |

| Boiling Point | 201.5 ± 20.0 °C (Predicted) | [1] |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 5.67 ± 0.24 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Soluble in methanol. | [4] |

| Storage | Store at room temperature under an inert atmosphere. | [1] |

Part 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton, with coupling patterns influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.

Note: Specific, experimentally verified NMR data with peak assignments was not available in the searched literature. Researchers should acquire their own analytical data for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3200-3600 (broad) | Hydroxyl group |

| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H bonds |

| C=C stretch (aromatic) | ~1450-1600 | Benzene ring |

| N-O stretch (asymmetric) | ~1500-1550 | Nitro group |

| N-O stretch (symmetric) | ~1335-1385 | Nitro group |

| C-F stretch | ~1100-1300 | Carbon-fluorine bond |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR). Data available on PubChem suggests an ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): m/z ≈ 157.0175

-

Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂), hydroxyl group (OH), or other characteristic cleavages of the aromatic ring.

Data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 157.[2]

Part 3: Synthesis and Reactivity

The synthetic utility of this compound stems from its carefully orchestrated reactivity, which allows for selective transformations at various positions on the aromatic ring.

Synthesis Protocol: Regioselective ortho-Nitration of 2-Fluorophenol

While the nitration of 2-fluorophenol often yields a mixture of ortho and para isomers, with the para isomer being the major product, specific conditions can favor ortho-nitration.[5] A method utilizing cerium (IV) ammonium nitrate (CAN) has been shown to be effective for the regioselective ortho-nitration of certain phenols.[6]

Experimental Protocol:

-

To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add sodium bicarbonate (NaHCO₃, 1.5 eq).

-

Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 1.1 eq) in water dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Cerium (IV) Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant that can facilitate the nitration of phenols under mild conditions, often with high regioselectivity.

-

Sodium Bicarbonate (NaHCO₃): The mild base is used to deprotonate the phenol, increasing its nucleophilicity and reactivity towards the nitrating agent.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The interplay between the hydroxyl, fluoro, and nitro groups dictates the reactivity of this compound in various chemical transformations.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The nitro group is a strong deactivating group and a meta-director. The combined effect of these substituents makes the aromatic ring generally electron-deficient and less susceptible to electrophilic attack compared to phenol. However, the strong directing effect of the hydroxyl group can still facilitate substitution at the para-position (C4).

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions, allowing for the facile displacement of the fluoride ion by a variety of nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 4: Applications in Drug Development and Medicinal Chemistry

The unique structural and reactivity features of this compound make it a valuable intermediate in the synthesis of biologically active molecules.[4] The introduction of a fluorinated nitrophenol moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Anti-inflammatory and Analgesic Drugs: As a substituted phenol, it can serve as a precursor for compounds with cyclooxygenase (COX) inhibitory activity.[1]

-

Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of this compound can be leveraged in the design of new anti-infective agents.[4]

-

Enzyme Inhibitors: The reactive nature of the compound allows for its incorporation into scaffolds designed to interact with the active sites of various enzymes.

The ability to perform SNAr reactions on this compound provides a straightforward route to introduce diverse functionalities, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid generating dust.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block for synthetic chemists, particularly those in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, is paramount for its successful application in the synthesis of novel and complex molecules.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73710, this compound.

- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol.

- Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.

- LookChem. (n.d.). Cas 394-33-2,2-Nitro-4-fluorophenol.

- PubChemLite. (n.d.). This compound (C6H4FNO3).

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- University of Wisconsin-Madison. (n.d.). 13C-NMR.

- National Center for Biotechnology Information. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

- National Center for Biotechnology Information. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- Arkat USA. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.

- University College Cork. (n.d.). News Archive | Analytical & Biological Chemistry Research Facility.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (2022). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.

- Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?.

- GlycoTorsion. (n.d.). 2-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1526-17-6 [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2-Fluoro-6-nitrophenol (CAS 1526-17-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core scientific principles, practical applications, and critical safety protocols for this compound, a versatile chemical intermediate. The structure of this document is designed to provide a logical and in-depth exploration of the topic, moving from fundamental properties to complex applications and synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1526-17-6) is an aromatic organic compound distinguished by a phenol ring substituted with both a fluorine atom and a nitro group.[1] This unique trifunctional architecture—comprising hydroxyl, fluoro, and nitro moieties—renders it a highly valuable and reactive building block in synthetic chemistry. The interplay between the electron-withdrawing nature of the nitro and fluoro groups and the activating hydroxyl group dictates its chemical behavior, making it a strategic intermediate in the synthesis of complex molecules.[2]

Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a starting material for creating novel therapeutic agents and pesticides.[1][2] The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[3] This guide will explore the compound's properties, synthesis, reactivity, and safe handling, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and material handling.

| Property | Value | Source(s) |

| CAS Number | 1526-17-6 | [1][2] |

| Molecular Formula | C₆H₄FNO₃ | [1][2] |

| Molecular Weight | 157.1 g/mol | [2] |

| Appearance | Light yellow to orange crystalline powder or solid. | [1][2][4] |

| Melting Point | 90 - 94 °C | [2][5] |

| Boiling Point | 201.5±20.0 °C (Predicted) | [6] |

| pKa | 5.67 ± 0.24 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; Soluble in methanol and other organic solvents. | [1][6] |

| IUPAC Name | This compound | [4][7] |

| Synonyms | 6-Fluoro-2-nitrophenol, 3-Fluoro-2-hydroxynitrobenzene, 2-NITRO-6-FLUORO PHENOL | [1][7] |

| InChI Key | HIGRXCJEFUYRNW-UHFFFAOYSA-N | [1][4][7] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)O)[O-] | [1][7] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. While raw data files are extensive, the key diagnostic features are summarized here.

| Technique | Key Spectral Information |

| ¹H & ¹³C NMR | Predicted spectra are available, which would show characteristic shifts for the aromatic protons and carbons influenced by the strong electron-withdrawing effects of the -NO₂ and -F groups, and the electron-donating -OH group.[1][7][8] |

| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight with a molecular ion peak at m/z 157.[7][9] |

| Infrared (IR) | FTIR spectra show characteristic absorption bands corresponding to the O-H stretch of the phenol, asymmetric and symmetric stretches of the N-O bonds in the nitro group, and the C-F stretch.[7] |

| UV-Vis | UV-Vis spectra are available for analysis of its chromophoric properties.[7] |

Synthesis and Mechanistic Considerations

The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2-fluorophenol. Understanding the regioselectivity of this reaction is key to maximizing the yield of the desired ortho-nitro product over the isomeric para-nitro byproduct.

The hydroxyl group is a strong ortho, para-director. However, the reaction conditions, particularly temperature, can be tuned to influence the product ratio. The formation of the ortho isomer (this compound) is often kinetically favored at lower temperatures, partly due to intramolecular hydrogen bonding between the hydroxyl and incoming nitro group in the transition state.

Detailed Experimental Protocol: Nitration of 2-Fluorophenol

This protocol describes a representative synthesis. The causality behind each step is explained to ensure both success and safety.

Safety Directive: This reaction involves the use of concentrated nitric acid, which is highly corrosive and a strong oxidizing agent. All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Reagents & Equipment:

-

2-Fluorophenol

-

90% Nitric Acid

-

Dichloromethane (DCM)

-

Hexane

-

Magnesium Sulfate (MgSO₄)

-

Activated Charcoal

-

Ice-salt bath

-

Stirred reaction vessel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup & Cooling: In a stirred reaction vessel, dissolve 2-fluorophenol (e.g., 0.288 mol) in dichloromethane.[10] Causality: DCM is used as a solvent that is relatively inert to nitrating conditions and facilitates temperature control. Cool the solution to -10 °C using an ice-salt bath. Causality: Low temperature is critical to control the exothermic reaction and to favor the formation of the desired this compound isomer over the 4-nitro isomer.[10]

-

Controlled Nitration: Slowly add 90% nitric acid (e.g., 0.31 mol) dropwise to the stirred solution. The addition rate should be controlled to maintain the internal temperature at approximately -5 °C and should take about 1 hour.[10] Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of dinitrated and other byproducts.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction proceeds to completion.[10]

-

Initial Product Isolation: The reaction will likely form a precipitate, which is primarily the less soluble 2-fluoro-4-nitrophenol isomer.[10] Collect this solid by filtration and wash it with cold dichloromethane. Set this solid aside.

-

Workup of the Mother Liquor: The filtrate (dichloromethane mother liquor) contains the desired this compound.[10] Transfer this solution to a separatory funnel, wash it with water to remove residual acid, and then dry the organic layer over anhydrous MgSO₄. Causality: The water wash removes water-soluble impurities, and MgSO₄ removes dissolved water from the organic solvent.

-

Solvent Removal & Crude Purification: Filter off the MgSO₄ and evaporate the solvent using a rotary evaporator. The resulting solid contains the crude this compound along with other byproducts.[10]

-

Purification by Recrystallization: To purify the product, grind the crude solid with boiling hexane and then filter. This process effectively removes less polar and volatile byproducts.[10] The hexane solution can then be treated with activated charcoal, filtered, concentrated, and cooled to induce crystallization of pure this compound as a yellow solid.[10] Causality: Hexane is chosen for its ability to dissolve the desired product while leaving more polar impurities behind. Activated charcoal removes colored impurities.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Strategic Applications

The reactivity of this compound is governed by its three functional groups, making it a versatile platform for further chemical modification.

-

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom is activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro group. This allows for the facile introduction of O, N, or S-based nucleophiles.

-

Phenolic Hydroxyl Group Reactions: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide. This anion can then act as a nucleophile in Williamson ether synthesis or acylation reactions.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental for building more complex scaffolds, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

These reactions make this compound a key intermediate in several fields:

-

Pharmaceutical Development: It serves as a precursor for various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[2]

-

Agrochemical Synthesis: It is used to create compounds with antifungal, herbicidal, and plant-growth-regulating properties.[1][10]

-

Analytical Chemistry: In some contexts, it can be used as a reagent for detecting metal ions or as a pH indicator.[2]

Key Reaction Pathways Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. L08851.03 [thermofisher.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound CAS#: 1526-17-6 [m.chemicalbook.com]

- 7. This compound | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. PubChemLite - this compound (C6H4FNO3) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 1526-17-6 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Fluoro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-fluoro-6-nitrophenol. This polysubstituted benzene derivative presents a unique case study in regioselectivity, governed by the complex interplay of a strongly activating hydroxyl group, a weakly deactivating fluoro group, and a strongly deactivating nitro group. This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and predictive analysis of reaction outcomes. We will explore the causality behind experimental choices and provide a framework for controlling and predicting the functionalization of this versatile chemical intermediate.[1][2]

Introduction: The Unique Electronic Profile of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the specific arrangement of functional groups on the aromatic ring, which allows for selective chemical modifications. Understanding the electronic nature of this molecule is paramount to predicting its behavior in electrophilic aromatic substitution (EAS), a cornerstone reaction class in organic synthesis.[3]

The reactivity of the benzene ring is modulated by three distinct substituents:

-

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.[4] It donates electron density to the ring via a strong resonance effect (+M), making the ring highly nucleophilic and reactive towards electrophiles.[5][4]

-

Nitro (-NO₂): A strongly deactivating, meta-directing group.[4][6] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, significantly reducing the ring's nucleophilicity.[4][6]

-

Fluorine (-F): A weakly deactivating, ortho-, para-directing group.[7][8][9] This is a unique case among halogens. Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I). However, it can also donate electron density through resonance (+M) via its lone pairs.[10] While the inductive effect slightly outweighs the resonance effect, making the ring overall less reactive than benzene, the resonance effect still directs incoming electrophiles to the ortho and para positions.[9][10]

The combination of these competing effects makes predicting the regioselectivity of EAS reactions on this compound a non-trivial but solvable challenge.

Analysis of Regioselectivity: Directing the Electrophile

In a polysubstituted benzene ring, the most powerful activating group typically controls the position of subsequent substitutions.[11] In the case of this compound, the hydroxyl group is the dominant directing group.[4]

-

The -OH group directs ortho- and para-.

-

The two ortho positions (C2 and C6) are already occupied by the fluorine and nitro groups, respectively.

-

Therefore, the primary site for electrophilic attack is the C4 position , which is para to the strongly activating hydroxyl group.

Attack at the C4 position is heavily favored due to the formation of the most stable resonance-stabilized intermediate (the sigma complex or arenium ion).[3] During an attack at the C4 position, a key resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, fulfilling the octet rule for all atoms and providing significant stabilization.[5]

Figure 1: Analysis of directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

Phenols are highly activated substrates, often reacting under milder conditions than benzene itself and sometimes without the need for a Lewis acid catalyst.[12] However, the presence of the deactivating -NO₂ and -F groups on this compound tempers this reactivity, requiring carefully chosen conditions to achieve successful substitution.

Halogenation (Bromination)

Bromination is a classic EAS reaction. Due to the high activation provided by the -OH group, the reaction can often proceed without a Lewis acid catalyst.

Mechanism: The electrophile, Br⁺, is attacked by the electron-rich aromatic ring, primarily at the C4 position. The resulting sigma complex is stabilized by resonance, particularly by the lone pairs on the hydroxyl's oxygen. A base then removes the proton from C4 to restore aromaticity.

Predicted Outcome: The major product will be 4-bromo-2-fluoro-6-nitrophenol.

Figure 2: Reaction scheme for the bromination of this compound.

Nitration

Further nitration of this compound requires forcing conditions due to the already present deactivating nitro group. The reaction introduces a second nitro group, yielding a dinitrophenol derivative.

Mechanism: The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile. The aromatic ring attacks the nitronium ion at the C4 position, followed by deprotonation to yield the product.

Predicted Outcome: The major product will be 2-fluoro-4,6-dinitrophenol. A synthesis protocol for a similar compound, 2,4-difluoro-6-nitrophenol, highlights the use of sulfuric acid and a nitrate source for ortho-nitration of a fluorophenol.[13]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally challenging on highly deactivated rings. The nitro group strongly deactivates the ring, and the hydroxyl group, being a Lewis base, can complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the system.[12] Therefore, Friedel-Crafts reactions on this compound are expected to be low-yielding or unsuccessful under standard conditions. Modifications, such as protecting the hydroxyl group as an ether, might offer a viable but more complex synthetic route.[12]

Experimental Protocol: Bromination of this compound

This protocol is a representative procedure adapted from standard methodologies for the halogenation of activated phenols.[14] Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Bromine is highly corrosive and toxic.

Materials & Reagents:

-

This compound

-

Glacial Acetic Acid

-

Liquid Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and dropping funnel

Workflow:

Figure 3: Experimental workflow for the bromination of this compound.

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Bromine Addition: In a separate container, prepare a solution of 0.51 mL (1.59 g, 10 mmol) of liquid bromine in 10 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the cooled phenol solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into 100 mL of an ice-water slurry. A precipitate should form. Add saturated sodium bisulfite solution dropwise until the orange-red color of excess bromine disappears.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 4-bromo-2-fluoro-6-nitrophenol.

Data Summary and Characterization

The expected products from the electrophilic aromatic substitution of this compound are summarized below. Characterization would typically involve melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm the structure and purity of the isolated product.

| Reaction | Electrophile | Reagents | Major Product | Predicted Position of Substitution |

| Bromination | Br⁺ | Br₂ in CH₃COOH | 4-Bromo-2-fluoro-6-nitrophenol | C4 (para to -OH) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 2-Fluoro-4,6-dinitrophenol | C4 (para to -OH) |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Fluoro-5-nitro-4-hydroxybenzenesulfonic acid | C4 (para to -OH) |

| Friedel-Crafts | R⁺ / RCO⁺ | R-Cl, AlCl₃ | Reaction Unlikely/Low Yield | N/A |

Conclusion

The electrophilic aromatic substitution of this compound is a prime example of regioselectivity controlled by competing substituent effects. The strongly activating, ortho-, para-directing hydroxyl group decisively dictates the position of electrophilic attack, directing incoming electrophiles almost exclusively to the C4 position. While the deactivating nitro and fluoro groups reduce the overall reactivity of the ring, targeted functionalization at the para-position is readily achievable under appropriate conditions for reactions like halogenation and nitration. This predictable selectivity makes this compound a reliable and valuable substrate for the synthesis of complex, polysubstituted aromatic compounds in the pharmaceutical and chemical industries.

References

- MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.

- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Quora. (2018, October 14). Why do phenols are very reactive towards electrophilic aromatic substitution?

- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.

- Chemistry Steps. (n.d.). Reactions of Phenols.

- New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.

- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions.

- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.

- Chemistry LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Fundamentals of Organic Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.

- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. aakash.ac.in [aakash.ac.in]

- 5. quora.com [quora.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Biological Activity of 2-Fluoro-6-nitrophenol Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 2-fluoro-6-nitrophenol, characterized by the ortho-positioning of a hydroxyl, a nitro, and a fluorine group, establishes it as a highly versatile scaffold in medicinal chemistry and agrochemical development. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the acidity of the phenolic proton and imparts distinct reactivity, making it a valuable synthon for a diverse array of heterocyclic and aromatic derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this core structure. We will explore their demonstrated potential as antimicrobial, antifungal, anticancer, and herbicidal agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Chemical Versatility of the this compound Scaffold

This compound (CAS 1526-17-6) is a yellow crystalline solid that serves as a foundational building block in organic synthesis.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring:

-

The Phenolic Hydroxyl Group (-OH): Acts as a nucleophile or can be deprotonated to form a phenoxide, enabling reactions like Williamson ether synthesis to create a wide range of ether derivatives.[3] It is also a key hydrogen-bonding participant in interactions with biological targets.

-

The Nitro Group (-NO₂): A strong electron-withdrawing group that enhances the acidity of the phenol.[4] Crucially, it can be readily reduced to an amino group (-NH₂), which serves as a handle for the synthesis of important heterocyclic structures like benzoxazoles.[5] The nitro group itself is a pro-drug feature, as its reduction in hypoxic or microbial environments can generate cytotoxic reactive nitrogen species.[6]

-

The Fluorine Atom (-F): The most electronegative element, fluorine, alters the electronic properties of the ring and can enhance metabolic stability and binding affinity of the molecule to target enzymes by forming strong hydrogen bonds or other non-covalent interactions.[4]

This trifecta of functionalities makes the this compound scaffold a privileged starting point for generating libraries of compounds with diverse biological applications, including pharmaceuticals and agrochemicals.[7]

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The primary value of this compound lies in its role as a synthetic intermediate. Two principal derivatization strategies are commonly employed: modification at the hydroxyl group and transformation of the nitro group.

Derivatization via the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This classic method is used to synthesize nitrophenyl ether derivatives, which have shown significant herbicidal activity.[3] The protocol involves the deprotonation of the phenol followed by nucleophilic substitution with a haloalkane.

Experimental Protocol: Synthesis of 4-(2-Fluoro-6-nitrophenoxy)alkane

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add the desired haloalkane (e.g., an alkyl bromide, 1.1 eq) to the reaction mixture.

-

Heating: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The causality behind this choice of reaction is its robustness and high yield. The use of a polar aprotic solvent like DMF effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and reactive.

Derivatization via Nitro Group Reduction and Cyclization (Benzoxazole Synthesis)

The reduction of the nitro group to an amine is a gateway to synthesizing a vast range of heterocyclic compounds, most notably benzoxazoles.[8] Benzoxazoles are known to possess a wide spectrum of biological activities.[8]

Experimental Protocol: Two-Step Synthesis of 2-Substituted Benzoxazoles

-

Nitro Group Reduction: Dissolve this compound (1.0 eq) in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂, 5.0 eq) in concentrated hydrochloric acid (HCl) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction as necessary and monitor by TLC until the starting material is consumed. Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product, 2-amino-6-fluorophenol, with ethyl acetate.

-

Condensation and Cyclization: Mix the crude 2-amino-6-fluorophenol (1.0 eq) with a desired aldehyde (1.0 eq) and a catalyst, such as samarium triflate, in an aqueous medium.[9] Alternatively, react with a carboxylic acid derivative in the presence of a coupling agent or under high heat. This condensation reaction forms a Schiff base intermediate which then undergoes intramolecular cyclization to yield the final 2-substituted benzoxazole derivative.[10]

-

Purification: Purify the final product via recrystallization or column chromatography.

The logic of this pathway hinges on the transformation of the electron-withdrawing nitro group into a nucleophilic amine, which can then participate in cyclization reactions to build complexity.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities. The specific activity is highly dependent on the nature of the derivatization.

Antimicrobial and Antifungal Activity

Nitroaromatic compounds are well-established antimicrobial agents.[11] Their mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell.

Mechanism: Reductive Activation and Oxidative DNA Damage The primary mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates highly reactive intermediates, such as the nitro radical anion and nitroso species.[1][6] These reactive species can induce oxidative stress and directly damage cellular macromolecules, including DNA.[12] The process leads to strand breaks and oxidation of nucleobases (e.g., formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine), ultimately triggering cell death pathways.[12][13]

Caption: Reductive activation pathway of nitrophenol derivatives.

Table 1: Representative Antimicrobial Activity of Analogous Nitro- and Fluoro- Aromatic Compounds Note: Data for direct derivatives of this compound are limited in the public literature. This table presents data from structurally related compounds to illustrate the potential activity.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| Nitroquinolones | 1,7-disubstituted-6-nitroquinolone | M. tuberculosis | 3.12 - 12.5 | [11] |

| 1,7-disubstituted-6-nitroquinolone | S. aureus | <0.2 - 1.56 | [11] | |

| Nitrofuran Derivatives | Compound 11 | H. capsulatum | 0.48 | [14] |

| Compound 5 | C. neoformans | 3.9 | [14] | |

| Fluoro-hydrazide Complex | Cu(II) Complex of 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | B. subtilis | 8 | [15] |

| Cu(II) Complex of 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | C. albicans | 8 | [15] |

Anticancer Activity

The anticancer potential of these derivatives is being actively explored. The mechanism often mirrors the antimicrobial activity, relying on reductive activation in the hypoxic environment of solid tumors. Additionally, the fluorinated backbone can serve as a scaffold for designing specific enzyme inhibitors.[4]

Mechanism: Enzyme Inhibition and Alkylating Properties Certain fluorinated aromatic compounds act as potent inhibitors of key enzymes in cell signaling and replication, such as DNA gyrase and topoisomerase IV in bacteria, which have human analogues.[2][16] Furthermore, derivatives synthesized to include good leaving groups (e.g., bromide or chloride at a benzylic position) can act as alkylating agents, covalently modifying DNA and leading to apoptosis.[17]

Table 2: Representative In Vitro Anticancer Activity (IC₅₀) of Analogous Nitro- and Fluoro- Aromatic Compounds

| Compound Class | Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Nitrated Sydnones | 4'-fluoro-3'-nitrophenyl sydnone | MCF7 (Breast) | <10 | [18] |

| Fluorophenyl Thiadiazoles | Compound A2 | MCF-7 (Breast) | 52.35 | [19] |

| Fluorinated Thiazolo-pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [4] |

| Compound 3b | A375 (Melanoma) | 25.4 | [4] | |

| Nitrated Benzyl Bromides | Compound 3 | HL-60 (Leukemia) | 2.5 | [17] |

Herbicidal Activity

Nitrophenyl ethers were among the first commercially successful synthetic herbicides.[3] Their mode of action involves the inhibition of a key enzyme in plant chlorophyll and heme biosynthesis.

Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO) Nitrophenyl ether herbicides are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to an accumulation of its substrate, which then leaks from the plastid into the cytoplasm. Here, non-enzymatic oxidation occurs, and in the presence of light, the resulting protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and membrane damage, leading to cell death.[20]

Caption: Mechanism of action for nitrophenyl ether herbicides.

Methodologies for Biological Evaluation

Rigorous and standardized assays are critical for evaluating the biological activity of newly synthesized derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Experimental workflow for MIC determination.

Experimental Protocol: MIC Assay

-

Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared microbial suspension to each well containing the diluted compound. The final volume in each well should be 200 µL.

-

Controls: Include a positive control (inoculum in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: The MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in complete medium. Replace the old medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[14]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of strategic functionalization in medicinal and agricultural chemistry. The interplay between the hydroxyl, fluoro, and nitro groups provides a rich platform for generating diverse molecular architectures with potent biological activities. The demonstrated antimicrobial, anticancer, and herbicidal potential of its analogous derivatives underscores the value of this starting material. Future research should focus on synthesizing and screening dedicated libraries of this compound derivatives to elucidate precise structure-activity relationships and identify lead compounds with high efficacy and selectivity. Mechanistic studies, particularly focusing on specific enzyme inhibition and the downstream effects of reductive activation, will be crucial in optimizing these molecules for therapeutic and commercial applications.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

- Chen, F., Oikawa, S., Hiraku, Y., Murata, M., Yamashita, N., & Kawanishi, S. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer Letters. [Link]

- Li, J., Wang, Y., & Zhao, H. (2010). Voltammetric Behavior of o-Nitrophenol and Damage to DNA. International Journal of Molecular Sciences. [Link]

- Li, J., Wang, Y., & Zhao, H. (2010). Voltammetric Behavior of o-Nitrophenol and Damage to DNA. PubMed. [Link]

- Orr, G. L., Elliott, C. M., & Hogan, M. E. (1983). Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology. [Link]

- Li, G., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

- Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports. [Link]

- Ngo, Q., et al. (2020). Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines. Organic & Biomolecular Chemistry. [Link]

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

- Al-Hamdani, A. A., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. [Link]

- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- Chilin, A., et al. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. Il Farmaco. [Link]

- Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.

- JOCPR. (n.d.). Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Journal of Chemical and Pharmaceutical Research. [Link]

- ResearchGate. (n.d.). MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin...

- Wujec, M., et al. (2022).

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases. [Link]

- ResearchGate. (n.d.). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones.

- de Oliveira, R. B., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [Link]

- Szafrański, K., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]

- Mary, Y. S., et al. (2021). Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound. Journal of Molecular Structure. [Link]

- ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones.

- ResearchGate. (n.d.). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones.

- Medcrine. (2023). Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects. YouTube. [Link]

- ResearchGate. (n.d.). Can anybody explain how to calculate dose dependent IC50 values for the compound anti-oxidant activity?.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fe/S-Catalyzed synthesis of 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles via redox condensation of o-nitrophenols with acetophenones and methylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. jocpr.com [jocpr.com]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voltammetric Behavior of o-Nitrophenol and Damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 20. Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-6-nitrophenol role as a chemical intermediate

An In-Depth Technical Guide to 2-Fluoro-6-nitrophenol as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile chemical intermediate distinguished by its unique arrangement of fluorine, nitro, and hydroxyl functional groups on an aromatic ring.[1] This strategic combination of functionalities makes it an invaluable building block in the synthesis of a wide array of complex organic molecules. Its utility spans across critical industries, including pharmaceutical development, agrochemical production, and materials science.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and pivotal role as a precursor, with a particular focus on its transformation into other high-value intermediates. The protocols and mechanisms described herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Compound Profile: this compound

This compound (CAS No. 1526-17-6) is an aromatic compound that presents as a light yellow to orange crystalline powder under standard conditions.[1] The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom ortho to the hydroxyl group significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. This electronic profile is fundamental to its utility as a versatile intermediate.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below, providing essential data for its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1526-17-6 | [1][3] |

| Molecular Formula | C₆H₄FNO₃ | [3] |

| Molecular Weight | 157.10 g/mol | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 90 - 94 °C | [4] |

| Boiling Point | 201.5 ± 20.0 °C (Predicted) | [4] |

| pKa | 5.67 ± 0.24 (Predicted) | [4] |

| Solubility | Soluble in methanol; sparingly soluble in water | [2][4][5] |

| IUPAC Name | This compound | [3] |

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Comprehensive spectral information, including ¹³C NMR, GC-MS, UV-VIS, and IR spectra, is publicly available through databases like PubChem.[3]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the regioselective nitration of 2-fluorophenol. The directing effects of the hydroxyl and fluoro substituents on the aromatic ring guide the incoming nitro group. While both are ortho-, para-directing, the steric hindrance and electronic influence lead to the formation of both this compound and its isomer, 2-fluoro-4-nitrophenol.[5][6]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound via nitration.

Experimental Protocol: Nitration of 2-Fluorophenol

This protocol is a representative method for synthesizing this compound. The causality behind the experimental choices is critical: the use of a cold ice-salt bath is to control the exothermic nitration reaction and improve the selectivity, preventing over-nitration and degradation.[6]

Materials:

-

2-Fluorophenol

-

90% Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Magnesium Sulfate (MgSO₄)

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-fluorophenol (e.g., 32.3 g, 0.288 mol) in dichloromethane.[6]

-

Cooling: Cool the stirred solution to -10 °C using an ice-salt bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing byproduct formation.[6]

-

Nitration: Slowly add 90% nitric acid dropwise to the solution over approximately 1 hour, ensuring the internal temperature is maintained at around -5 °C.[6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction goes to completion.[6]

-

Initial Isolation: At the end of the reaction, a precipitate (primarily the 4-nitro isomer) may form. Collect this by filtration. The dichloromethane mother liquor contains the desired this compound.[6]

-

Workup: Wash the dichloromethane mother liquor with water, dry it over anhydrous MgSO₄, and evaporate the solvent.[6]

-

Purification: The resulting solid contains the target compound along with byproducts. Grind the solid with boiling hexane (e.g., 3 x 150 ml) to effectively remove less polar byproducts.[6]

-

Final Product: Treat the hexane solution with activated charcoal, filter, concentrate the volume, and cool to crystallize the this compound product, which appears as a yellow solid.[6]

Core Application: Synthesis of 2-Amino-6-fluorophenol

One of the most significant applications of this compound is its role as a direct precursor to 2-Amino-6-fluorophenol (CAS No. 53981-25-2).[7][8] This transformation is achieved through the selective reduction of the nitro group to an amine. The resulting aminophenol is a valuable building block in its own right, particularly in the synthesis of pharmaceuticals and specialty polymers. The catalytic reduction using palladium on carbon (Pd/C) is a highly efficient, clean, and widely adopted method for this conversion.[7]

Reaction Pathway: From Nitro to Amino

Caption: Catalytic reduction of this compound.

Experimental Protocol: Catalytic Reduction

This protocol details a self-validating system for the reduction. The process of flushing with inert gas (argon) before introducing hydrogen is a critical safety and efficiency step; it removes oxygen, which can deactivate the palladium catalyst and create a potentially explosive mixture with hydrogen. Filtering through diatomaceous earth (Celite) effectively removes the fine solid catalyst particles.[7]

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas (e.g., from a balloon)

-

Argon (Ar) gas

-

Diatomaceous earth (Celite)

Procedure:

-

Dissolution: Dissolve this compound (e.g., 1.00 g, 6.37 mmol) in methanol (100 mL) in a reaction flask equipped with a magnetic stirrer.[7]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (e.g., 0.10 g, 10% by weight of the starting material).[7]

-

Inerting: Seal the reaction vessel and flush the system with argon gas for 15 minutes while stirring to remove all atmospheric oxygen.[7]

-

Hydrogenation: Replace the argon atmosphere with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions) and continue flushing for 15 minutes.[7]

-

Reaction: Maintain the reaction under a hydrogen atmosphere with constant stirring for approximately 1 hour. Progress can be monitored by TLC.[7]

-

Purging: Upon completion, purge the reaction vessel again with argon for 15 minutes to safely remove all residual hydrogen gas.[7]

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL) to ensure complete recovery of the product.[7]

-

Isolation: Concentrate the filtrate under vacuum to yield the crude product, typically a red solid.[7]

-

Purification: Purify the crude solid using silica gel column chromatography (e.g., with a 1:1 hexanes/chloroform eluent) to obtain 2-amino-6-fluorophenol as a white crystalline solid (typical yield: 87%).[7]

Broader Applications in Synthesis

The strategic placement of the fluoro, nitro, and hydroxyl groups makes this compound a cornerstone intermediate for several high-value chemical sectors.

Logical Flow to Key Industries

Caption: Application pathways for this compound.

-

Pharmaceuticals: In drug discovery, the fluorine atom is a bioisostere for hydrogen but with profoundly different electronic properties. Its inclusion can enhance metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs).[9] this compound serves as a starting point for synthesizing various biologically active compounds, including those with anti-inflammatory and analgesic properties.[1]

-

Agrochemicals: The compound itself has been noted for its antifungal and plant-growth-regulating activity.[2][6] It is a valuable precursor for more complex pesticides and herbicides. The incorporation of fluorine is a common strategy in modern agrochemical design to increase the efficacy and stability of the final product.[10]

-

Dyes and Materials Science: The chromophoric nature of the nitrophenol structure makes it a useful intermediate in the synthesis of specialty dyes.[1] Furthermore, it can be incorporated into polymers and coatings to impart specific properties, contributing to the development of advanced materials.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling building block for innovation across multiple scientific disciplines. Its well-defined synthesis and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable pathway to more complex and functionalized molecules. For researchers in drug development and agrochemical synthesis, understanding the properties and reaction pathways of this intermediate is essential for the efficient design and execution of synthetic strategies aimed at creating novel, high-performance products.

References

- CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google P

- This compound | C6H4FNO3 | CID 73710 - PubChem. [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google P

- Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. [Link]

- The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. [Link]

- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw m

- This compound (C6H4FNO3) - PubChemLite. [Link]

- High-Quality this compound (CAS: 1526-17-6)

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P

- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.

- Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

- The preparation method of 5-fluoro-2-nitrophenol - Eureka | P

- 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]

- 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem. [Link]

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]

- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. [Link]

- Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - NIH. [Link]

- Catalytic reduction of 2-nitrophenol in water by using carbon-based material supported Metal (0)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1526-17-6 [m.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. This compound | 1526-17-6 [chemicalbook.com]

- 7. 6-Fluoro-2-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 10. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitrophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in process development, formulation, and purification, this document offers a detailed exploration of the physicochemical properties of this compound that govern its solubility. While quantitative solubility data for this compound is not extensively published, this guide empowers researchers, scientists, and drug development professionals with the theoretical framework and robust experimental protocols necessary to determine its solubility in a range of organic solvents. Detailed step-by-step methodologies for the widely accepted shake-flask equilibrium method, coupled with both gravimetric and UV-Visible spectrophotometric quantification, are provided. Furthermore, this guide presents a curated set of predicted solubility data to illustrate trends and offer a practical reference point.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a fundamental physicochemical property that dictates its behavior in various stages of research, development, and manufacturing. For this compound, a versatile building block in the synthesis of more complex molecules, understanding its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing stable formulations.[2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and potential issues with bioavailability in final drug products.[3][4] This guide serves as a practical resource for scientists and researchers to navigate the complexities of this compound solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO₃ | [1][5][6] |

| Molecular Weight | 157.10 g/mol | [6] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |

| Melting Point | 90 - 94 °C | [2] |

| pKa (predicted) | 5.67 ± 0.24 | |

| Polarity | Polar | Inferred from structure |

| Hydrogen Bond Donor | Yes (hydroxyl group) | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (nitro group, hydroxyl group, fluorine) | [1] |

The presence of a hydroxyl group (-OH), a nitro group (-NO₂), and a fluorine atom (-F) on the benzene ring imparts a significant degree of polarity to the this compound molecule. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups, along with the fluorine atom, can act as hydrogen bond acceptors. These features are the primary drivers of its interaction with various organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of this compound, leading to strong solute-solvent interactions and generally higher solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can interact with the polar regions of this compound through dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of this compound makes it less likely to dissolve readily in non-polar solvents, as the strong solute-solute interactions are not overcome by weak solute-solvent interactions.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive published experimental data, the following table presents a set of predicted solubility values for this compound in a range of common organic solvents at 25°C. These values are based on the theoretical principles of solubility and the known behavior of similar nitrophenol compounds. They are intended to serve as a practical guide for solvent selection and experimental design.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | > 20 |